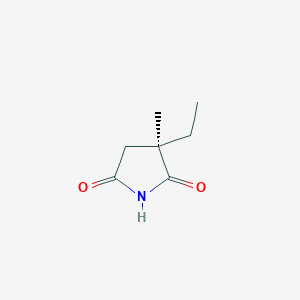
(R)-Ethosuximide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-ethosuximide is the (R)-enantiomer of ethosuximide. It is an enantiomer of a (S)-ethosuximide.
Applications De Recherche Scientifique
Pharmacological Properties and Comparisons
(R)-Ethosuximide has been a subject of interest in pharmacological research, particularly in the context of its antidepressant effects. A study compared the antidepressant actions of (R)-Ethosuximide with (R)-ketamine in a chronic social defeat stress model. The results showed that unlike (R)-ketamine, (R)-Ethosuximide did not exhibit rapid and sustained antidepressant effects in this model, indicating that low-voltage-sensitive T-type calcium channel inhibitors may not have robust antidepressant actions similar to those of ketamine (Tian et al., 2018).
Micronization and Polymorphism
The process of micronization using the rapid expansion of supercritical solution (RESS) has been applied to (R)-Ethosuximide, demonstrating the production of significantly smaller particles. This micronization leads to novel dissolution behavior and enhanced dissolution rates, indicating potential benefits in the pharmaceutical formulation and delivery of this compound (Lin et al., 2012). Additionally, the rich polymorphism of the ethosuximide compound (ETX) is described in detail, highlighting its conformationally disordered crystal phase and its properties as a good glass former (Osiecka et al., 2018).
Impact on Epileptogenesis and Behavioral Comorbidity
(R)-Ethosuximide has been reported to have disease-modifying antiepileptogenic activity in genetic generalized epilepsy (GGE) models. A study on the genetic absence epilepsy rats from Strasbourg (GAERS) model of GGE revealed that chronic treatment with (R)-Ethosuximide possesses antiepileptogenic effects and is associated with a mitigation of behavioral comorbidities (Dezsi et al., 2013).
Mechanistic Insights
Research into the mechanistic actions of (R)-Ethosuximide has shed light on its effects on different ion channels and receptors. It has been observed that (R)-Ethosuximide inhibits G protein-activated inwardly rectifying K+ channels (GIRK), which are crucial in regulating neuronal excitability, heart rate, and platelet aggregation. This suggests that (R)-Ethosuximide's inhibitory effects on GIRK channels may have broader implications in brain, heart, and platelet functions (Kobayashi et al., 2009).
Propriétés
Numéro CAS |
39122-20-8 |
|---|---|
Nom du produit |
(R)-Ethosuximide |
Formule moléculaire |
C7H11NO2 |
Poids moléculaire |
141.17 g/mol |
Nom IUPAC |
(3R)-3-ethyl-3-methylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO2/c1-3-7(2)4-5(9)8-6(7)10/h3-4H2,1-2H3,(H,8,9,10)/t7-/m1/s1 |
Clé InChI |
HAPOVYFOVVWLRS-SSDOTTSWSA-N |
SMILES isomérique |
CC[C@@]1(CC(=O)NC1=O)C |
SMILES |
CCC1(CC(=O)NC1=O)C |
SMILES canonique |
CCC1(CC(=O)NC1=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[N,N'-bis(2-aminoethyl)propane-1,3-diamine]copper(2+)](/img/structure/B1234574.png)
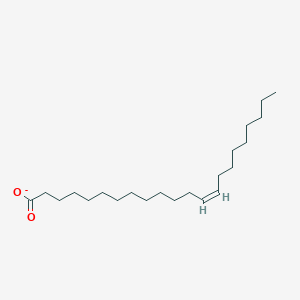
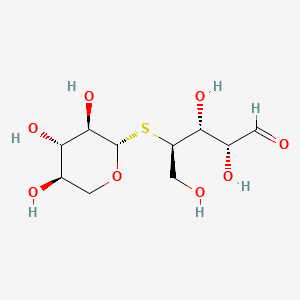
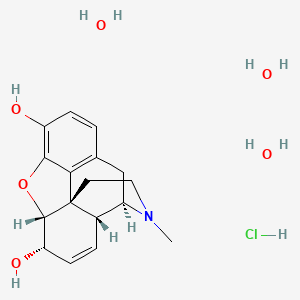

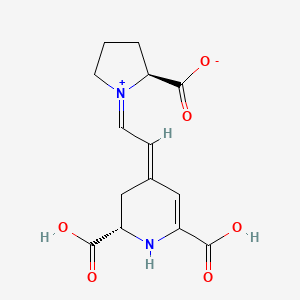

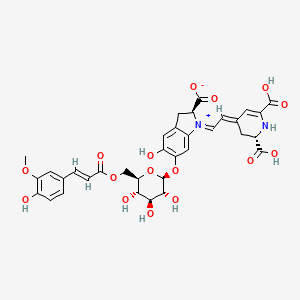
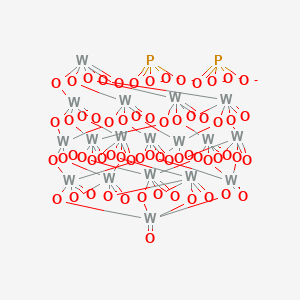
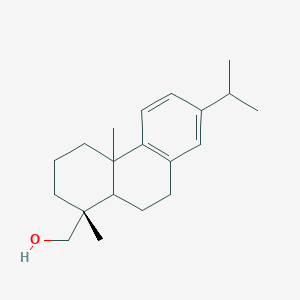
![(1R,3R,8R,12E,18E,20E,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1234589.png)
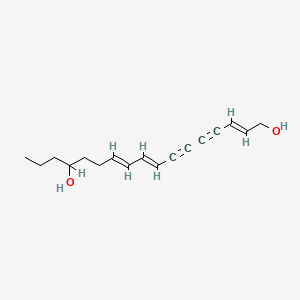
![(9E,15E)-11-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-1,7-dihydroxy-6,8,16,18-tetramethyl-5-[4-(3-methyl-3-propanoyloxiran-2-yl)pentan-2-yl]-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-3-one](/img/structure/B1234593.png)
![(E)-N-[(2S)-1-hydroxy-3-(octylsulfanylmethylsulfinyl)propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide](/img/structure/B1234596.png)